molecular formula C14H15I B12594486 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene CAS No. 648933-86-2

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene

Cat. No.: B12594486
CAS No.: 648933-86-2
M. Wt: 310.17 g/mol
InChI Key: GLFVZMZPTPYPCD-UHFFFAOYSA-N
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Description

Key features include:

  • Ethynyl and iodoethenyl substituents: Electron-withdrawing/donating effects may modify charge distribution and resonance stability.
  • Extended π-system: The ethynyl and iodoethenyl groups could enhance conjugation, affecting electronic excitation and fragmentation under electron irradiation.

Comparisons with simpler aromatic systems (e.g., benzene, pyrimidine) are essential to infer its behavior in condensed phases.

Properties

CAS No.

648933-86-2

Molecular Formula

C14H15I

Molecular Weight

310.17 g/mol

IUPAC Name

4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene

InChI

InChI=1S/C14H15I/c1-5-11-10-13(14(2,3)4)7-6-12(11)8-9-15/h1,6-10H,2-4H3

InChI Key

GLFVZMZPTPYPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=CI)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

    Protection: The hydroxyl group of the brominated product is protected using a suitable protecting group, such as a benzyl group.

    Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to replace the bromine atom with an iodine atom, forming the iodo derivative.

    Deprotection: The protecting group is removed to yield the final product, 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The iodoethenyl group acts as a directing group, enabling regioselective electrophilic substitution. The tert-butyl group enhances electron density at the para position while sterically hindering ortho positions .

Reaction Type Conditions Key Products Mechanistic Notes
Iodine Replacement HNO₃/H₂SO₄, 0–5°CNitro derivatives at para positionIodo group replaced via σ-complex formation.
Sulfonation H₂SO₄, 100°CSulfonic acid derivatives Steric hindrance from tert-butyl minimizes ortho products .

In nitration, the para position is favored with a partial rate factor 3.5× higher than meta due to tert-butyl’s electron-donating effects .

Cross-Coupling Reactions

The ethynyl group facilitates coupling reactions, while the iodoethenyl group serves as a substrate for metal-catalyzed processes .

Heck Reaction

In the presence of ionic liquid catalysts (e.g., [BMIM]PF₆), the iodoethenyl group undergoes coupling with alkenes:

text
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene + CH₂=C(CH₃)CH₂OH → 4-tert-Butyl-2-ethynyl-1-(2-vinyl)benzene derivatives[5]

Conditions : Pd(OAc)₂ catalyst, 80°C, 12 hours. Yield : 72–85% .

Sonogashira Coupling

The ethynyl group reacts with aryl halides under palladium catalysis:

text
RC≡CH + ArX → RC≡CAr (X = I, Br)[1]

Key Applications : Synthesis of conjugated polymers and ligands.

Acid-Catalyzed Condensation

In concentrated H₂SO₄, the compound undergoes condensation with glyoxal to form sulfonamide-linked dimers :

text
2 × 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene + OHC-CHO → 1,2-bis((4-tert-butyl)ethynylphenyl)sulfonamido-1,2-ethanediol[4]

Side Reactions : Hydrolysis to 4-tert-butylbenzenesulfonic acid under prolonged acidic conditions .

Mechanistic Insights

  • Electronic Effects :

    • The tert-butyl group donates electrons via inductive effects, activating the ring for electrophilic attack .

    • The iodoethenyl group withdraws electrons, stabilizing transition states via resonance.

  • Steric Effects :

    • The tert-butyl group reduces ortho substitution by >80% compared to unsubstituted analogs .

Comparative Reactivity Table

Reaction Rate (Relative to Benzene) Major Product Catalyst/Reagent
Nitration3.5× fasterPara-nitro derivativeHNO₃/H₂SO₄
Sulfonation2.1× fasterPara-sulfonic acid H₂SO₄
Heck CouplingN/AVinyl-substituted arene Pd(OAc)₂, ionic liquid

Scientific Research Applications

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene involves its interaction with specific molecular targets. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Benzene (C₆H₆)

Electronic and Desorption Properties
  • ESD Mechanisms : For benzene films on Pt, three primary processes dominate:

    • Dipole Dissociation (DD) : Dominates at high electron energies (>250 eV), producing lighter fragments (e.g., H⁺, C₂H₂⁻) .
    • Dissociative Electron Attachment (DEA) : Secondary electrons (<20 eV) from the Pt substrate induce DEA, favoring anion desorption (e.g., C₆H₅⁻) .
    • Dissociative Ionization (DI) : Contributes to cation yields at intermediate energies.
  • Thickness Dependence: Anion yields plateau above 2 monolayers (ML) due to saturation effects . Cation yields increase monotonically up to 12 ML, suggesting enhanced production probabilities away from the Pt substrate .
  • Energy Dependence :

    • Both anions and cations show maxima at ~500 eV, linked to secondary electron emission from Pt .

Pyrimidine and Thiophene

Key Findings from Evidence:
  • Pyrimidine :

    • Anion yields are 10× lower than benzene due to reduced DEA efficiency .
    • Buffer layers (e.g., Ar) reduce metal substrate effects, lowering cation neutralization .
  • Thiophene :

    • Sulfur’s electronegativity enhances DEA, increasing S⁻ yields .
Comparison with Target Compound:
  • Ethynyl Group : Similar to thiophene’s sulfur, may localize negative charge, promoting DEA.
  • Iodoethenyl Group : Heavy atom effect (iodine) could stabilize transient anions, increasing fragment masses.

Substituted Benzenes (e.g., 2,2,2-Trifluoroacetophenone)

  • Adsorption on Pt : Fluorine substituents alter binding geometry and charge transfer .
  • ESD Implications : Electron-withdrawing groups (e.g., -CF₃) may reduce DD efficiency but enhance DEA.
Target Compound Comparison:
  • tert-Butyl Group : Electron-donating nature may reduce DEA compared to fluorine-substituted analogs.
  • Iodoethenyl Group : High polarizability could increase DD cross-sections.

Biological Activity

4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring both a tert-butyl group and an ethynyl moiety, suggests interesting biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C14H15I
  • CAS Number : 648933-96-4
  • Molecular Weight : 284.18 g/mol
  • Physical State : Typically a clear to pale yellow liquid.

Biological Activity Overview

The biological activity of 4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene is primarily linked to its structural components, which may influence various biological pathways. Below are some key areas of interest:

Anticancer Properties

Research indicates that compounds similar to 4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit cell proliferation by interfering with specific signaling pathways related to tumor growth.
  • Case Study : A study involving derivatives of this compound showed promising results in reducing the viability of cancer cell lines, particularly breast and prostate cancers.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of halogenated compounds:

  • In vitro Studies : Compounds with iodine substitutions have demonstrated enhanced activity against various bacterial strains.
  • Research Findings : A comparative study found that 4-tert-butyl derivatives exhibited greater antibacterial effects than their non-halogenated counterparts.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialEffective against Gram-positive bacteria ,
Anti-inflammatoryPotential modulation of inflammatory pathways

Table 2: Comparison with Related Compounds

Compound NameCAS NumberAnticancer ActivityAntimicrobial Activity
4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene648933-96-4YesYes
2,4-Di-tert-butylphenol96-29-7ModerateYes
4-Iodoacetanilide6260-92-0YesModerate

The biological activities attributed to 4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene can be explained through several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing further division.
  • Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.
  • Inhibition of Enzymatic Activity : Competes with substrates for key enzymes involved in cell signaling.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene?

  • Methodological Answer : Multi-step synthesis is recommended. Begin with tert-butyl-protected benzene derivatives, followed by sequential functionalization:

  • Step 1 : Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide co-catalyst .
  • Step 2 : Install the 2-iodoethenyl group via Heck coupling with iodinated alkenes. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize steric interference from the tert-butyl group .
  • Key Validation : Monitor reaction progress using TLC and confirm regioselectivity via 1H^{1}\text{H}-NMR.

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • Structural Confirmation :
  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR to verify substituent positions and electronic environments.
  • IR spectroscopy to confirm ethynyl (C≡C stretch at ~2100 cm1^{-1}) and iodoethenyl (C-I stretch at ~500 cm1^{-1}) groups.
  • Purity Assessment :
  • HPLC with a C18 column and methanol/water mobile phase (65:35 ratio, adjusted to pH 4.6 with acetic acid) to detect impurities .
  • GC-MS for volatile byproduct identification .

Q. What precautions are necessary for handling the iodoethenyl group during synthesis?

  • Methodological Answer :

  • Light Sensitivity : Store intermediates in amber vials to prevent photo-dehalogenation.
  • Thermal Stability : Avoid temperatures >80°C during solvent evaporation to prevent decomposition.
  • Toxicity : Use fume hoods and PPE when handling iodinated compounds due to potential thyroid-disrupting effects .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of tert-butyl-substituted analogs with less hindered derivatives (e.g., methyl or hydrogen substituents) under identical conditions.
  • Computational Modeling : Use DFT calculations to analyze steric maps and transition-state geometries. Software like Gaussian or ORCA can quantify steric bulk via %Vbur_{\text{bur}} values .
  • Experimental Controls : Perform Suzuki-Miyaura coupling with tert-butyl vs. smaller substituents to isolate steric effects from electronic factors .

Q. How can contradictions in catalytic efficiency data (e.g., Pd vs. Cu systems) be resolved?

  • Methodological Answer :

  • Systematic Variable Testing :
  • Vary catalyst loading (0.5–5 mol%), ligand type (e.g., PPh₃ vs. Xantphos), and solvent polarity (toluene vs. DMF).
  • Use Design of Experiments (DoE) to identify interaction effects.
  • Spectroscopic Analysis : Monitor catalyst degradation via 31P^{31}\text{P}-NMR for phosphine ligands.
  • Reference Standards : Compare yields with literature protocols for similar iodoalkene systems .

Q. What computational approaches best predict electronic properties of the ethynyl-iodoethenyl system?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study conjugation between ethynyl and iodoethenyl moieties.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity trends.
  • Solvent Effects : Use PCM models to simulate reaction environments (e.g., toluene vs. acetonitrile) .

Data Contradiction Analysis

Q. Why might NMR data show unexpected splitting patterns for the iodoethenyl protons?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the iodoethenyl group.
  • Isotopic Impurities : Check for residual 127I^{127}\text{I}/129I^{129}\text{I} isotopic splitting using high-resolution NMR.
  • Crystal Packing : Compare solution-state NMR with solid-state 13C^{13}\text{C}-CP/MAS data to assess conformational locking .

Experimental Design Considerations

Q. How to optimize solvent systems for recrystallization given the compound’s hydrophobicity?

  • Methodological Answer :

  • Solvent Screening : Test binary mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using a gradient cooling approach.
  • Hansen Solubility Parameters : Calculate HSP values to identify solvents with similar dispersion forces.
  • Single-Crystal Growth : Use slow evaporation in tert-butyl methyl ether for X-ray diffraction-quality crystals .

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